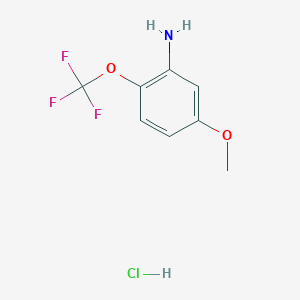

5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride

Description

5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H8F3NO2·HCl. It is known for its unique structural properties, which include a methoxy group and a trifluoromethoxy group attached to an aniline ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name |

5-methoxy-2-(trifluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2.ClH/c1-13-5-2-3-7(6(12)4-5)14-8(9,10)11;/h2-4H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIOCXCNHRXPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride typically involves the introduction of methoxy and trifluoromethoxy groups to an aniline precursor. One common method involves the reaction of 2-methoxyaniline with trifluoromethoxy-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Methoxy-5-(trifluoromethyl)aniline: Shares similar structural features but differs in the position of the trifluoromethyl group.

5-Methoxy-2-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness: 5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride is unique due to the presence of both methoxy and trifluoromethoxy groups, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride, a compound characterized by the presence of a trifluoromethoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a substituted aniline derivative with the following chemical structure:

- Chemical Formula : C9H10F3N O2·HCl

- CAS Number : 2375260-07-2

The trifluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It has potential as a modulator for specific receptors involved in cellular signaling.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For example, studies have shown that related compounds can have minimum inhibitory concentrations (MICs) in the range of 0.25–1 μg/mL against various pathogens, including resistant strains such as MRSA and VRE . While specific data for this compound is limited, its structural similarity suggests potential efficacy against similar bacterial strains.

Anticancer Properties

The anticancer potential of compounds containing trifluoromethyl groups has been documented extensively. For instance, derivatives have shown significant inhibitory effects on cancer cell proliferation, with IC50 values indicating potent activity against various cancer cell lines . The selectivity index (SI), which measures the safety profile of a compound by comparing its IC50 against normal cells to its MIC against cancer cells, is crucial in evaluating its therapeutic window.

Study 1: Trifluoromethylated Anilines in Cancer Therapy

A study investigated several trifluoromethylated anilines, revealing that modifications at specific positions enhanced their anticancer activity. The presence of the trifluoromethoxy group was linked to improved interactions with cancer cell receptors, leading to increased apoptosis in tumor cells .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial agents, compounds similar to this compound were tested against multi-drug resistant bacteria. Results indicated that these compounds exhibited significant antibacterial activity, suggesting that further exploration of this compound's efficacy could yield promising results .

Data Tables

| Biological Activity | Activity Level | Reference |

|---|---|---|

| MIC against MRSA | 0.25 - |

Q & A

Q. Yield Optimization Strategies :

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance trifluoromethoxy group incorporation.

- Solvent effects : Polar aprotic solvents like DMF improve reaction kinetics .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions during methylation.

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Aniline protons appear at δ 6.5–7.5 ppm, while -OCF₃ shows no proton signal .

- 19F NMR : Confirms trifluoromethoxy presence (δ -55 to -60 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC-PDA : Quantifies purity (>98%) using C18 columns (acetonitrile/water gradient) .

Advanced: How do electronic effects of substituents influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

The -OCH₃ (electron-donating) and -OCF₃ (electron-withdrawing) groups create a meta-directing electronic landscape:

- Ortho/para activation by -OCH₃ : Enhances EAS at positions adjacent to methoxy but is counteracted by -OCF₃’s inductive withdrawal.

- Reactivity in nitration : Predominant nitration occurs at the 4-position (para to -OCH₃), confirmed by DFT calculations .

- Experimental validation : Competitive reactions with HNO₃/H₂SO₄ show >70% 4-nitro derivative formation .

Advanced: What methodologies are employed to assess biological activity and target engagement?

Methodological Answer:

- Enzyme inhibition assays :

- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization .

- Receptor binding studies :

- Radioligand displacement : Measure IC₅₀ values for serotonin receptors (5-HT₂A/2C) via [³H]-ketanserin binding .

- Cellular uptake : LC-MS/MS quantifies intracellular concentrations in HEK-293 cells .

Basic: What are the stability profiles under varying storage conditions?

Methodological Answer:

Q. Mitigation Strategies :

- Store in amber vials at -20°C under nitrogen.

- Use stabilizers (e.g., BHT) in solution-phase studies.

Advanced: How do structural modifications (e.g., halogen substitution) affect structure-activity relationships (SAR)?

Methodological Answer:

Comparative SAR studies using analogs:

Advanced: What in silico strategies predict metabolic pathways and toxicity?

Methodological Answer:

- Metabolism Prediction :

- CYP450 docking : SwissDock simulations identify CYP3A4-mediated O-demethylation as the primary pathway .

- Toxicity Profiling :

- ADMET Modeling :

- pkCSM : Estimates low BBB penetration (logBB = -1.2) and high plasma protein binding (90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.